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molecular formula C9H14N2O3 B8343392 ethyl 5-(methoxymethyl)-1-methyl-1H-pyrazole-3-carboxylate

ethyl 5-(methoxymethyl)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B8343392
M. Wt: 198.22 g/mol
InChI Key: DXRAGCVSEIAXTH-UHFFFAOYSA-N
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Patent
US08846698B2

Procedure details

To a solution of ethyl 5-(methoxymethyl)-1-methyl-1H-pyrazole-3-carboxylate (WO9743277) (177 mg, 0.893 mmol) in MeOH, a 0.5 M solution of LiOH was added (5.3 mL, 2.68 mmol). The reaction was stirred at room temperature overnight. The solution was evaporated to dryness and the residue was adjusted to pH5 with a 2 N HCl solution. The aqueous solution was extracted with EtOAc and the organic layer was dried over Na2SO4 and evaporated in vacuo to give the title compound as a white solid 95%, 145 mg.
Quantity
177 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[N:8]([CH3:9])[N:7]=[C:6]([C:10]([O:12]CC)=[O:11])[CH:5]=1.[Li+].[OH-]>CO>[CH3:1][O:2][CH2:3][C:4]1[N:8]([CH3:9])[N:7]=[C:6]([C:10]([OH:12])=[O:11])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
177 mg
Type
reactant
Smiles
COCC1=CC(=NN1C)C(=O)OCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COCC1=CC(=NN1C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 145 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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